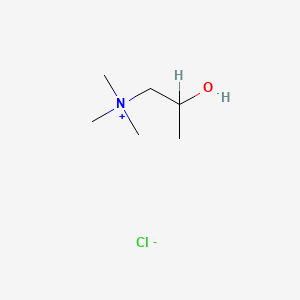

beta-Methylcholine chloride

概要

説明

Beta-Methylcholine chloride: is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist in the parasympathetic nervous system . It is structurally similar to acetylcholine but with a methyl group on the beta carbon, which provides selectivity towards muscarinic receptors compared to nicotinic receptors . This compound is primarily used in diagnostic tests for bronchial hyperreactivity, such as the methacholine challenge test .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of beta-Methylcholine chloride involves the synthesis of trimethylacetonylammonium chloride, which is then catalytically reduced with hydrogen in the presence of platinum oxide . The process can be summarized as follows:

Synthesis of Trimethylacetonylammonium Chloride: This involves reacting trimethylamine with acetonyl chloride.

Catalytic Reduction: The trimethylacetonylammonium chloride is reduced using hydrogen gas in the presence of platinum oxide as a catalyst.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions: Beta-Methylcholine chloride undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products:

Hydrolysis Products: The hydrolysis of this compound results in the formation of choline and acetic acid.

科学的研究の応用

Medical Applications

1.1 Diagnostic Testing

Beta-Methylcholine chloride is predominantly used in respiratory medicine for bronchial challenge tests. These tests assess airway hyperreactivity in patients suspected of having asthma. The compound induces bronchoconstriction, allowing clinicians to evaluate bronchial responsiveness.

- Case Study : In a clinical setting, a study involving 50 patients demonstrated that those with asthma exhibited significant bronchoconstriction when administered this compound, confirming its utility as a diagnostic tool for asthma assessment .

1.2 Therapeutic Uses

This compound is also explored for its potential therapeutic effects in various conditions:

- Cardiovascular Applications : Research indicates that derivatives of beta-Methylcholine can improve cardiac function and circulation. A pharmacological study highlighted its efficacy in treating certain heart conditions by enhancing parasympathetic activity .

- Neurological Effects : The compound has been investigated for its role in modulating neurotransmission, particularly in conditions like myasthenia gravis and Alzheimer's disease. Studies suggest that it may help alleviate symptoms by enhancing cholinergic signaling .

Research Applications

2.1 Pharmacological Studies

This compound serves as a critical reagent in pharmacological research to understand cholinergic mechanisms. It is often employed to study the effects of cholinergic agents on various physiological systems.

- Experimental Findings : A study demonstrated that low doses of this compound could mimic acetylcholine's effects on smooth muscle contraction, providing insights into its pharmacodynamics and potential therapeutic applications .

2.2 Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound for developing assays to detect impurities in pharmaceutical formulations.

- Data Table: Detection Methods

| Compound | Detection Method | Sensitivity (μg/L) | Recovery (%) |

|---|---|---|---|

| Beta-Methylcholine | Ion Chromatography | 5 | 97-100 |

| Methacholine | Reagent-Free IC | 10 | 98-99 |

| Acetylcholine | Cation Exchange Chromatography | 15 | 95-98 |

The methods have shown high precision and reproducibility, making them suitable for quality control in pharmaceutical manufacturing .

作用機序

Beta-Methylcholine chloride exerts its effects by acting as a non-selective muscarinic receptor agonist . It binds to muscarinic receptors in the parasympathetic nervous system, leading to the activation of these receptors and subsequent physiological responses. The primary molecular targets are the M3 muscarinic receptors in the lungs, which, when activated, cause bronchoconstriction . This mechanism is utilized in the methacholine challenge test to assess bronchial hyperreactivity .

類似化合物との比較

Acetylcholine chloride: Structurally similar but lacks the beta-methyl group, making it less selective for muscarinic receptors.

Bethanechol chloride: Another choline ester that selectively stimulates muscarinic receptors without affecting nicotinic receptors.

Methacholine chloride: Similar to beta-Methylcholine chloride but with different pharmacological properties.

Uniqueness: this compound is unique due to its beta-methyl group, which provides selectivity towards muscarinic receptors and makes it a valuable tool in diagnostic tests for bronchial hyperreactivity .

生物活性

Beta-Methylcholine chloride, also known as acetyl-beta-methylcholine chloride, is a synthetic analog of acetylcholine that exhibits significant biological activity, particularly in the context of cholinergic signaling. This article explores its biochemical properties, pharmacological effects, and implications for research and clinical applications.

- Chemical Structure : this compound has the molecular formula and a molar mass of approximately 195.68 g/mol. Its structure includes a quaternary ammonium group, which contributes to its solubility and reactivity in biological systems.

- Synthesis : It can be synthesized through the hydrolysis of methacholine chloride, which itself is a potent bronchoconstrictor used in asthma diagnosis .

Beta-Methylcholine acts primarily as a cholinergic agonist , binding to muscarinic acetylcholine receptors (mAChRs) in various tissues. The primary receptor subtypes involved include:

- M1 (CHRM1) : Associated with cognitive functions and memory.

- M2 (CHRM2) : Involved in cardiac function and inhibition of neurotransmitter release.

- M3 (CHRM3) : Plays a role in smooth muscle contraction and glandular secretion.

- M4 (CHRM4) and M5 (CHRM5) : Less understood but implicated in central nervous system functions .

Pharmacological Effects

- Bronchoconstriction : Beta-Methylcholine is widely used in bronchial challenge tests to assess airway hyperreactivity in asthma patients. It induces bronchoconstriction by stimulating mAChRs on airway smooth muscle .

- Cognitive Effects : Research indicates that cholinergic agents can enhance cognitive functions, suggesting potential therapeutic roles in conditions like Alzheimer's disease .

- Psychotic Episodes : Case studies have reported brief psychotic episodes following administration, indicating that while it has therapeutic uses, it may also provoke adverse neuropsychiatric effects under certain conditions .

Case Studies

- A study involving five patients demonstrated that administration of beta-methylcholine led to psychotic symptoms, highlighting the need for careful monitoring during use .

- In another clinical evaluation, beta-methylcholine was shown to effectively induce bronchoconstriction in asthmatic subjects, validating its use as a diagnostic tool .

Analytical Methods

The detection and quantification of this compound are critical for ensuring purity and efficacy in pharmaceutical preparations. Several analytical methods have been developed:

| Method | Description | Application |

|---|---|---|

| Ion Chromatography | Utilizes Reagent-Free Ion Chromatography (RFIC) for high precision analysis of beta-methylcholine and impurities. | Quality control in pharmaceuticals |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interactions with the stationary phase; effective for purity testing. | Research and development |

These methods demonstrate excellent recovery rates (97-100%) for beta-methylcholine, ensuring reliable quantification in various matrices .

特性

IUPAC Name |

2-hydroxypropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUHDEGJEGHQKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7562-87-0 (Parent) | |

| Record name | beta-Methylcholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883835 | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-43-6 | |

| Record name | (2-Hydroxypropyl)trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylcholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-METHYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72A0BR9CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-methylcholine chloride interact with the body?

A1: this compound acts as a cholinergic agonist, primarily stimulating muscarinic receptors in the parasympathetic nervous system. [] This stimulation mimics the actions of acetylcholine, a naturally occurring neurotransmitter. []

Q2: What are the downstream effects of this compound binding to muscarinic receptors?

A2: Binding to muscarinic receptors triggers various physiological responses, including:

- Cardiovascular: Decreased heart rate, decreased blood pressure, and vasodilation. [, ]

- Gastrointestinal: Increased smooth muscle contraction in the gastrointestinal tract, potentially aiding in conditions like postoperative ileus. []

- Glandular: Increased secretions from salivary, sweat, and bronchial glands. [, ]

- Ocular: Pupillary constriction (miosis). []

Q3: Does this compound show selectivity towards specific muscarinic receptor subtypes?

A3: Research suggests that within the scope of conducted experiments, no selective affinity of this compound for specific muscarinic receptor subtypes was observed. [] Further studies may be needed to fully elucidate any potential subtype selectivity.

Q4: Can the effects of this compound be blocked?

A4: Yes, the effects of this compound can be blocked by muscarinic antagonists, such as atropine sulfate. [, , ] Atropine competitively binds to muscarinic receptors, preventing the actions of acetylcholine and cholinergic agonists like this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。